molecular formula C14H17ClN2O3 B2881903 N1-(3-chloro-4-methoxyphenyl)-N2-cyclopentyloxalamide CAS No. 941999-13-9

N1-(3-chloro-4-methoxyphenyl)-N2-cyclopentyloxalamide

Cat. No.: B2881903
CAS No.: 941999-13-9
M. Wt: 296.75
InChI Key: NKKCZBNKFQLZFY-UHFFFAOYSA-N
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Description

N1-(3-chloro-4-methoxyphenyl)-N2-cyclopentyloxalamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound is characterized by the presence of a chloro and methoxy group on the phenyl ring, along with a cyclopentyl group attached to the oxalamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-chloro-4-methoxyphenyl)-N2-cyclopentyloxalamide typically involves the reaction of 3-chloro-4-methoxyaniline with cyclopentyl isocyanate in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to minimize waste and maximize efficiency, often incorporating advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(3-chloro-4-methoxyphenyl)-N2-cyclopentyloxalamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: This compound can participate in nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding nitro compound, while reduction could produce an amine derivative.

Scientific Research Applications

N1-(3-chloro-4-methoxyphenyl)-N2-cyclopentyloxalamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(3-chloro-4-methoxyphenyl)-N2-cyclopentyloxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N1-(3-chloro-4-methoxyphenyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide
  • N1-(3-chloro-4-methoxyphenyl)-N2-(3,3-diphenylpropyl)oxalamide

Uniqueness

N1-(3-chloro-4-methoxyphenyl)-N2-cyclopentyloxalamide is unique due to its specific substitution pattern and the presence of the cyclopentyl group, which imparts distinct chemical and biological properties compared to its analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N'-(3-chloro-4-methoxyphenyl)-N-cyclopentyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O3/c1-20-12-7-6-10(8-11(12)15)17-14(19)13(18)16-9-4-2-3-5-9/h6-9H,2-5H2,1H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKKCZBNKFQLZFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C(=O)NC2CCCC2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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